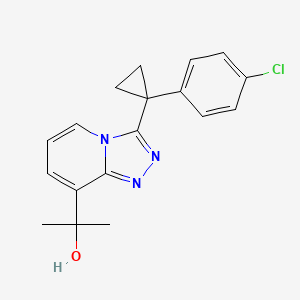

BMS-823778 hydrochloride

Description

an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1; structure in first source

Properties

IUPAC Name |

2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12;/h3-8,11,23H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBBSMNIRWXALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140898-87-8 | |

| Record name | BMS-823778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140898878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-823778 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C82R061MZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-823778: A Technical Analysis of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-823778 was developed by Bristol-Myers Squibb to target these conditions.

Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models. This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and hypertension. However, the clinical development of BMS-823778 was ultimately discontinued. While the specific reasons for this have not been officially disclosed, the broader class of 11β-HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic diseases, which may have contributed to this decision[1][2]. This document provides a comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.

Mechanism of Action

BMS-823778 is a competitive inhibitor of the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature, as 11β-HSD2 plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.

Signaling Pathway

Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.

Quantitative Data

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (11β-HSD1) | Human | 2.3 nM | [3][4] |

| Ki (11β-HSD1) | Human | 0.9 nM | [3] |

| Cynomolgus Monkey | 7 nM | [3] | |

| Mouse | 380 nM | [3] | |

| Selectivity (11β-HSD2) | Human | >10,000-fold vs. 11β-HSD1 | [3][4] |

Table 2: Preclinical In Vivo Efficacy

| Parameter | Species/Model | Value | Reference |

| ED50 (In Vivo) | Cynomolgus Monkey | 0.6 mg/kg | [3][4] |

| Diet-Induced Obese (DIO) Mice | 34 mg/kg | [3][4][5] | |

| ED50 (Ex Vivo Adipose) | DIO Mice | 5.2 mg/kg | [3][4] |

Table 3: Preclinical Pharmacokinetic Parameters

| Parameter | Species | Route | Value | Reference |

| Oral Bioavailability (F) | Mouse | PO | 44% | [3] |

| Cynomolgus Monkey | PO | ~100% | [3] | |

| Clearance (CL) | Mouse | IV | 2.3 mL/min/kg | [3] |

| Cynomolgus Monkey | IV | 1.2 mL/min/kg | [3] | |

| Volume of Distribution (Vss) | Mouse | IV | 1.2 L/kg | [3] |

| Cynomolgus Monkey | IV | 2.3 L/kg | [3] | |

| Half-Life (T1/2) | Mouse | IV | 5.2 h | [6] |

| Cmax (10 mg/kg) | Mouse | PO | 10.6 µM | [6] |

| Tmax (10 mg/kg) | Mouse | PO | 3 h | [6] |

| AUC(0-24h) (10 mg/kg) | Mouse | PO | 95 µM·h | [6] |

Table 4: Human Pharmacokinetics

| Parameter | Finding | Reference |

| Absorption | Rapidly absorbed after oral administration. | [7][8] |

| Metabolism | Primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4. | [7][8] |

| Variability | Significant inter-subject variability in exposure, largely due to CYP2C19 genetic polymorphism. Poor metabolizers show higher exposure and lower clearance. | [7][8] |

| Safety | Generally safe and well-tolerated in healthy subjects in single and multiple ascending dose studies. | [8] |

Note: Specific human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from clinical trials are not publicly available.

Clinical Development

BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several indications. However, its development was discontinued.

Table 5: Overview of Key Clinical Trials

| NCT Number | Phase | Status | Indication | Purpose |

| NCT01515202 | 1 | Completed | Healthy Volunteers & Type 2 Diabetes | To evaluate safety, pharmacokinetics, and pharmacodynamics. |

| NCT01111955 | 2 | Completed | Type 2 Diabetes | To assess safety, tolerability, and pharmacodynamic effects on fasting plasma glucose.[1][4][9][10] |

| NCT01112423 | 2 | Completed | Hypercholesterolemia | To assess safety, tolerability, and pharmacodynamic effects on LDL cholesterol.[3][11] |

| NCT01602367 | 2 | Terminated | Hypertension in overweight and obese patients | To evaluate safety and efficacy in treating hypertension.[2][7] |

| NCT01666704 | 2 | Withdrawn | Atherosclerotic Cardiovascular Disease | To evaluate the effects on atherosclerotic plaque inflammation.[2][7] |

The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been published. The termination of the hypertension trial and withdrawal of the atherosclerosis study prior to enrollment suggest that the compound did not meet the criteria to proceed to later-stage development.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.

-

Methodology:

-

A full-length, N-terminally His-tagged human 11β-HSD1 enzyme was expressed and purified.

-

The assay was performed in a 96-well plate format.

-

Each well contained NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.

-

BMS-823778 was added at various concentrations.

-

The enzymatic reaction was initiated by the addition of the substrate, cortisone.

-

The plate was incubated at 37°C.

-

The conversion of NADP+ to NADPH was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

-

In Vivo Pharmacodynamic (PD) Assay in DIO Mice

References

- 1. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Safety Study of BMS-823778 in Subjects With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]

- 5. Xia & He Publishing [xiahepublishing.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

Unveiling BMS-823778 Hydrochloride: A Technical Guide on its Role as an 11β-HSD-1 Inhibitor for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-823778 hydrochloride is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[1][2] Its investigation in the context of type 2 diabetes stems from the role of 11β-HSD-1 in regulating intracellular glucocorticoid levels, particularly cortisol, in key metabolic tissues such as the liver and adipose tissue. By inhibiting this enzyme, BMS-823778 aims to mitigate the detrimental effects of excess cortisol on glucose metabolism, offering a novel therapeutic strategy for managing type 2 diabetes and metabolic syndrome.[3] This technical guide provides a comprehensive overview of BMS-823778, including its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.

Mechanism of Action: Targeting Glucocorticoid Metabolism

Unlike many traditional type 2 diabetes therapies that focus on insulin secretion or sensitivity directly, BMS-823778 targets the enzymatic machinery responsible for activating glucocorticoids. The enzyme 11β-HSD-1 converts inactive cortisone to active cortisol.[3] Elevated levels of cortisol in metabolic tissues are associated with insulin resistance, dyslipidemia, and visceral obesity, all hallmarks of type 2 diabetes. By selectively inhibiting 11β-HSD-1, BMS-823778 reduces the intracellular concentration of active cortisol, thereby ameliorating its negative metabolic consequences.[3]

The proposed signaling pathway is depicted below:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Species | Assay Type | Value | Reference |

| 11β-HSD-1 | Human | IC50 | 2.3 nM | [1][2] |

| 11β-HSD-1 | Mouse | IC50 | 600 nM | [4] |

| 11β-HSD-1 | Human | Ki | 0.9 nM | [4] |

| 11β-HSD-1 | Mouse | Ki | 380 nM | [3][4] |

| 11β-HSD-2 | Human | Selectivity | >10,000-fold vs 11β-HSD-1 | [2][3] |

Table 2: In Vivo Efficacy

| Animal Model | Parameter | Dosage | Value | Reference |

| Diet-Induced Obese (DIO) Mice | Acute Pharmacodynamic Effects (Oral) | 10-100 mg/kg | ED50 = 34 mg/kg | [1][2][3] |

| Diet-Induced Obese (DIO) Mice | Ex Vivo Adipose Inhibition | - | ED50 = 5.2 mg/kg | [2][3] |

| Cynomolgus Monkeys | Acute Pharmacodynamic Effects (Oral) | - | ED50 = 0.6 mg/kg | [2][3] |

Table 3: Pharmacokinetic Profile

| Species | Route of Administration | Bioavailability | Reference |

| Preclinical Species | Oral | 44% to 100% | [2][3] |

| Male Balb/C Mice | IV (5 mg/kg) / PO (10 mg/kg) | 44% | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating BMS-823778.

In Vitro 11β-HSD-1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of BMS-823778 against human and mouse 11β-HSD-1.

Methodology:

-

Enzyme Source: Microsomes from HEK293 cells recombinantly expressing human or mouse 11β-HSD-1.

-

Substrate: [3H]cortisone.

-

Incubation: The enzyme, substrate, and varying concentrations of BMS-823778 are incubated for a specified period (e.g., 4 hours).

-

Detection: The amount of converted [3H]cortisol is quantified using a homogeneous immuno-radiometric scintillation proximity assay.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Studies in Diet-Induced Obese (DIO) Mice

Objective: To assess the in vivo efficacy (ED50) of orally administered BMS-823778.

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice.

-

Drug Administration: A single oral dose of this compound (ranging from 10-100 mg/kg) is administered.

-

Sample Collection: Plasma samples are collected at various time points after drug administration.

-

Biomarker Measurement: The plasma concentration of corticosterone (the product of 11β-HSD-1 in mice) is measured by immunoassay.

-

Data Analysis: The ED50 is calculated based on the dose-dependent decrease in plasma corticosterone levels.

Ex Vivo Adipose Tissue Inhibition Assay

Objective: To determine the potency of BMS-823778 in inhibiting 11β-HSD-1 specifically in adipose tissue.

Methodology:

-

Animal Model and Dosing: Diet-induced obese (DIO) mice are dosed orally with BMS-823778.

-

Tissue Collection: Adipose tissue is collected at a specified time point after dosing.

-

Ex Vivo Analysis: The adipose tissue is processed, and the activity of 11β-HSD-1 is measured.

-

Data Analysis: The ED50 for ex vivo adipose inhibition is determined based on the dose-dependent reduction in enzyme activity.

Clinical Development and Future Directions

This compound has progressed to Phase 2 clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[2][3] Clinical studies have been designed to assess its safety, tolerability, and pharmacodynamic effects on parameters such as fasting plasma glucose.[5][6] While the development of some clinical trials was discontinued or terminated, the investigation of BMS-823778 has provided valuable insights into the potential of 11β-HSD-1 inhibition as a therapeutic strategy for metabolic diseases.[7][8] Further research may focus on optimizing the therapeutic window and identifying patient populations that would benefit most from this mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety Study of BMS-823778 in Subjects With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]

- 7. BMS-823778 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. BMS 823778 - AdisInsight [adisinsight.springer.com]

Preclinical Profile of BMS-823778 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme. This document provides a comprehensive overview of the preclinical data for BMS-823778, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data in various preclinical species. The information is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is a critical enzyme primarily expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[1] Dysregulation of 11β-HSD-1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[1] this compound has been identified as a promising therapeutic candidate due to its potent and selective inhibition of this enzyme.[1][2] This guide summarizes the key preclinical findings that have supported its clinical development.

Mechanism of Action

BMS-823778 acts as a competitive inhibitor of 11β-HSD-1. By blocking the enzyme's activity, it reduces the intracellular conversion of cortisone to cortisol, thereby mitigating the downstream effects of excess glucocorticoid signaling in target tissues like the liver and adipose tissue.

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

The in vitro potency and selectivity of BMS-823778 were assessed using various enzymatic and cellular assays.

| Parameter | Species | Value | Reference |

| IC50 (11β-HSD-1) | Human | 2.3 nM | [1][2] |

| Selectivity over 11β-HSD-2 | Human | >10,000-fold | [1][2] |

| Ki (11β-HSD-1) | Human | 0.9 nM | [1] |

| Ki (11β-HSD-1) | Mouse | 380 nM | [1] |

| CYP450 Inhibition (IC50) | Human (3A4, 2C9, 2C19, 2D6, 1A2) | >30 µM | [1] |

| hERG Inhibition | N/A | 19.8% at 10 µM, 31.2% at 30 µM | [1] |

Experimental Protocols

11β-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on human 11β-HSD-1 was determined using a biochemical assay. The enzyme converts cortisone to cortisol, and the potency of the inhibitor is measured by its ability to block this conversion. While the specific proprietary details of the assay are not fully public, a general protocol would involve incubating the recombinant human 11β-HSD-1 enzyme with its substrate (cortisone) and a cofactor (NADPH) in the presence of varying concentrations of BMS-823778. The amount of cortisol produced is then quantified, typically using methods like HPLC or specific immunoassays. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.

In Vivo Pharmacology & Efficacy

The pharmacodynamic effects and efficacy of BMS-823778 were evaluated in animal models.

| Parameter | Species/Model | Value | Reference |

| ED50 (in vivo) | Cynomolgus Monkeys | 0.6 mg/kg | [1][2] |

| ED50 (in vivo) | Diet-Induced Obese (DIO) Mice | 34 mg/kg | [1][2] |

| ED50 (ex vivo adipose) | Diet-Induced Obese (DIO) Mice | 5.2 mg/kg | [1][2] |

Experimental Protocols

Pharmacodynamic Studies in Cynomolgus Monkeys and Mice: The in vivo inhibition of 11β-HSD-1 was assessed through a pharmacodynamic (PD) protocol. The general workflow is as follows:

-

Dosing: The test compound, BMS-823778, was administered orally to the animals.

-

Challenge: A challenge with dehydrocorticosterone (DHC) was initiated.

-

Sampling: Plasma samples were collected at various time points after the DHC challenge.

-

Analysis: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC, was measured by immunoassay.

-

Endpoint: The inhibition of 11β-HSD-1 was determined by the decrease in plasma corticosterone levels. The ED50, the dose required to achieve 50% of the maximal effect, was then calculated.[1]

Caption: In vivo pharmacodynamic experimental workflow.

Pharmacokinetics

The pharmacokinetic properties of BMS-823778 were characterized in several preclinical species.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 44% | [1] |

| Oral Bioavailability | Cynomolgus Monkey | ~100% | [1] |

| Clearance | Mouse | 2.3 mL/min/kg | [1] |

| Clearance | Cynomolgus Monkey | 1.2 mL/min/kg | [1] |

| Volume of Distribution (Vss) | Mouse | 1.2 L/kg | [1] |

| Volume of Distribution (Vss) | Cynomolgus Monkey | 2.3 L/kg | [1] |

| Adipose-to-Plasma Ratio | DIO Mice | 2.5 | [1] |

| Liver-to-Plasma Ratio | DIO Mice | 3.5 | [1] |

| PAMPA Permeability | N/A | High (>500 nm/s) | [1] |

| Caco-2 Efflux Ratio (B-A/A-B) | N/A | <2 | [1] |

Experimental Protocols

Pharmacokinetic Studies: Pharmacokinetic parameters were determined following intravenous and oral administration of BMS-823778 to mice and cynomolgus monkeys. Plasma concentrations of the compound were measured at various time points using a validated analytical method (e.g., LC-MS/MS). Standard pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability were then calculated using non-compartmental analysis.

Safety and Toxicology

Preliminary safety assessments of BMS-823778 were conducted through in vitro and in vivo studies.

| Test | Result | Reference |

| Ames Test | Negative | [1] |

| SOS Chromotest | Negative | [1] |

| PXR Transactivation | EC50 > 50 µM | [1] |

| Single Dose Toxicology | Well-tolerated up to 100 mg/kg in mice and cynomolgus monkeys (mild emesis in monkeys) | [1] |

| GSH Conjugation | No adducts detected in human, monkey, dog, rat, and mouse liver microsomes | [1] |

Experimental Protocols

In Vitro Genotoxicity Assays: Standard Ames and SOS chromotests were performed to assess the mutagenic potential of BMS-823778. These assays evaluate the ability of a compound to induce mutations in bacteria.

Single-Dose Toxicology Studies: Mice and cynomolgus monkeys were administered single oral doses of BMS-823778 up to 100 mg/kg. The animals were then observed for any adverse clinical signs.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of 11β-HSD-1 with favorable pharmacokinetic properties in preclinical species. The compound exhibits robust in vivo pharmacodynamic effects in both rodent and non-rodent species. The safety profile from initial studies was also encouraging, supporting its advancement into clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1][2]

References

- 1. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-823778: A Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid levels.[1][2][3] By blocking the conversion of inactive cortisone to active cortisol within cells, BMS-823778 presents a targeted therapeutic approach for metabolic disorders such as type 2 diabetes and metabolic syndrome.[1][3][4] This technical guide provides a comprehensive overview of BMS-823778, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies. The information is intended to support further research and development efforts in the field of metabolic disease.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

11β-HSD1 is a key enzyme that catalyzes the intracellular conversion of inactive cortisone to the physiologically active glucocorticoid, cortisol.[5] Elevated levels of 11β-HSD1, particularly in adipose tissue and the liver, are associated with the pathogenesis of obesity and insulin resistance.[6] By amplifying glucocorticoid action in these tissues, 11β-HSD1 can contribute to the development of metabolic syndrome.[6] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for type 2 diabetes and related metabolic conditions.[5] BMS-823778 was developed as a potent and selective inhibitor of 11β-HSD1 to address this therapeutic need.[1][3]

Mechanism of Action of BMS-823778

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and selective inhibitor of human 11β-HSD1.[1] Its mechanism of action is centered on blocking the enzymatic activity of 11β-HSD1, thereby reducing the intracellular production of cortisol in key metabolic tissues. This targeted inhibition aims to ameliorate the detrimental effects of excess glucocorticoid signaling, such as insulin resistance and adiposity.

Signaling Pathway

The signaling pathway influenced by BMS-823778 involves the prereceptor regulation of glucocorticoid action. By inhibiting 11β-HSD1, BMS-823778 effectively reduces the availability of cortisol to bind to the glucocorticoid receptor (GR), thereby mitigating downstream effects on gene transcription that contribute to metabolic dysregulation.

Caption: 11β-HSD1 signaling pathway and BMS-823778 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for BMS-823778, showcasing its potency, selectivity, and pharmacokinetic properties in various preclinical models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (11β-HSD1) | Human | 2.3 nM | [1][2][3][7] |

| Ki (11β-HSD1) | Human | 0.9 nM | [1] |

| Ki (11β-HSD1) | Mouse | 380 nM | [1] |

| Selectivity over 11β-HSD2 | Human | >10,000-fold | [1][2][3] |

Table 2: In Vivo and Ex Vivo Efficacy

| Model | Species | ED50 | Reference |

| Pharmacodynamic (acute) | Cynomolgus Monkey | 0.6 mg/kg | [1][2][3] |

| Pharmacodynamic (acute) | Diet-Induced Obese (DIO) Mouse | 34 mg/kg | [1][2][3][7] |

| Ex Vivo Adipose Tissue | Diet-Induced Obese (DIO) Mouse | 5.2 mg/kg | [1][2][3] |

Table 3: Pharmacokinetic Parameters

| Parameter | Mouse | Cynomolgus Monkey | Reference |

| Oral Bioavailability | 44% | ~100% | [1] |

| Volume of Distribution (Vss) | 1.2 L/kg | 2.3 L/kg | [1] |

| Clearance | 2.3 mL/min/kg | 1.2 mL/min/kg | [1] |

| Adipose-to-Plasma Ratio | ~2.5 | Not Reported | [1] |

| Liver-to-Plasma Ratio | ~3.5 | Not Reported | [1] |

Table 4: Physicochemical and ADME Properties

| Parameter | Value | Reference |

| Human Plasma Protein Binding | 85% | [1] |

| PAMPA Permeability | High (>500 nm/s) | [1] |

| PXR Transactivation (EC50) | > 50 µM | [1] |

| CYP2C19 Inhibition (IC50) | 1.9 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of BMS-823778 against human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[3H]-cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

BMS-823778 (test compound)

-

Microplates

Procedure:

-

Prepare a dilution series of BMS-823778 in the assay buffer.

-

In a microplate, combine the recombinant human 11β-HSD1 enzyme, NADPH, and the diluted BMS-823778 or vehicle control.

-

Initiate the enzymatic reaction by adding [3H]-cortisone.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution containing a high concentration of a non-radiolabeled glucocorticoid.

-

Add SPA beads and incubate to allow for binding of the radiolabeled product.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of BMS-823778 and determine the IC50 value by non-linear regression analysis.

In Vivo Pharmacodynamic Assay (11-Dehydrocorticosterone Challenge)

Objective: To assess the in vivo efficacy (ED50) of BMS-823778 in inhibiting 11β-HSD1 in mice.

Materials:

-

Male diet-induced obese (DIO) mice

-

BMS-823778 (test compound)

-

11-dehydrocorticosterone (DHC) (challenge agent)

-

Vehicle for oral gavage

-

Blood collection supplies

-

Corticosterone immunoassay kit

Procedure:

-

Acclimatize DIO mice to the experimental conditions.

-

Administer BMS-823778 or vehicle orally to different groups of mice at various doses.

-

After a specified pretreatment time (e.g., 1-2 hours), administer a subcutaneous or oral challenge of DHC to all mice.

-

Collect blood samples at various time points post-DHC challenge (e.g., 30, 60, 120 minutes).

-

Process the blood samples to obtain plasma.

-

Measure the plasma corticosterone concentrations using a validated immunoassay.

-

Calculate the percent inhibition of DHC-induced corticosterone production for each dose of BMS-823778.

-

Determine the ED50 value from the dose-response curve.

Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay

Objective: To evaluate the extent of 11β-HSD1 inhibition by BMS-823778 specifically in adipose tissue.

Materials:

-

Male DIO mice

-

BMS-823778 (test compound)

-

Vehicle for oral gavage

-

[3H]-cortisone

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose)

-

Scintillation cocktail

-

Homogenization equipment

Procedure:

-

Treat DIO mice with various oral doses of BMS-823778 or vehicle.

-

After a specified time (e.g., 3 hours), euthanize the mice and harvest epididymal adipose tissue.[1]

-

Mince the adipose tissue and incubate it in the incubation buffer containing [3H]-cortisone.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C with gentle shaking.

-

Stop the reaction and extract the steroids from the tissue and incubation medium.

-

Separate [3H]-cortisone from the product, [3H]-cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of [3H]-cortisol produced using liquid scintillation counting.

-

Calculate the percent inhibition of 11β-HSD1 activity for each dose of BMS-823778 and determine the ED50.

Experimental and logical Workflows

The following diagrams illustrate the general workflow for the evaluation of a selective 11β-HSD1 inhibitor like BMS-823778.

Caption: General experimental workflow for BMS-823778 evaluation.

Clinical Development

BMS-823778 advanced to Phase 2 clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1][3] Clinical trials were designed to assess its safety, efficacy, and pharmacokinetics in human subjects, including those with hypercholesterolemia and uncontrolled high blood pressure.[8][9][10] While some trials were completed, others were terminated or withdrawn.[8] The metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4, leading to inter-subject variability in its pharmacokinetic profile.[11][12]

Conclusion

BMS-823778 is a well-characterized, potent, and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of metabolic diseases. Its favorable pharmacokinetics and significant pharmacodynamic effects in relevant animal models underscore the potential of 11β-HSD1 inhibition as a therapeutic strategy. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery and development. Further investigation into the clinical application of selective 11β-HSD1 inhibitors is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. youtube.com [youtube.com]

- 12. Measurement of 11-dehydrocorticosterone in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of BMS-823778 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and selective, orally active inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, BMS-823778 was investigated as a therapeutic agent for metabolic diseases, including type 2 diabetes and metabolic syndrome.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of BMS-823778, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic properties, and safety assessment. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological characteristics. Although developed by Bristol-Myers Squibb and advanced to Phase II clinical trials, its development has since been discontinued.[3][6][7][8]

Mechanism of Action

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and highly selective inhibitor of human 11β-HSD1.[2] The primary mechanism of action of BMS-823778 is the inhibition of 11β-HSD1, an enzyme predominantly expressed in glucocorticoid target tissues such as the liver and adipose tissue.[2] This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, BMS-823778 effectively reduces intracellular cortisol concentrations in target tissues, thereby mitigating the downstream effects of excessive glucocorticoid action, which are implicated in the pathophysiology of metabolic syndrome and type 2 diabetes.[2]

Caption: Mechanism of action of BMS-823778.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-823778.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Target | Value | Reference |

| IC50 | Human 11β-HSD1 | 2.3 nM | [1][2][9][10] |

| Ki | Human 11β-HSD1 | 0.9 nM | [2] |

| Ki | Mouse 11β-HSD1 | 380 nM | [2] |

| Selectivity | 11β-HSD2 | >10,000-fold vs. 11β-HSD1 | [2][9] |

Table 2: In Vivo and Ex Vivo Efficacy

| Parameter | Species/Model | Value (ED50) | Reference |

| Pharmacodynamic Effect | Cynomolgus Monkeys | 0.6 mg/kg | [2][9] |

| Pharmacodynamic Effect | Diet-Induced Obese (DIO) Mice | 34 mg/kg | [1][2][9] |

| Ex Vivo Adipose Inhibition | DIO Mice | 5.2 mg/kg | [2][9] |

Table 3: Preclinical Pharmacokinetic Profile

| Parameter | Mouse | Cynomolgus Monkey | Reference |

| Oral Bioavailability | 44% | ~100% | [2] |

| Volume of Distribution (Vss) | 1.2 L/kg | 2.3 L/kg | [2] |

| Clearance | 2.3 mL/min/kg | 1.2 mL/min/kg | [2] |

| Adipose-to-Plasma Ratio | ~2.5 | Not Reported | [2] |

| Liver-to-Plasma Ratio | 3.5 | Not Reported | [2] |

Table 4: Safety and Off-Target Activity

| Assay | Target/Test System | Result | Reference |

| Cytochrome P450 Inhibition | CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2 | IC50 > 30 μM | [2] |

| hERG Inhibition | hERG Potassium Channel | 19.8% inhibition at 10 μM; 31.2% inhibition at 30 μM | [2] |

| PXR Transactivation | Pregnane X Receptor | EC50 > 50 μM | [2] |

| Genotoxicity (Ames Test) | Salmonella typhimurium | Negative | [2] |

| Genotoxicity (SOS Chromotest) | Negative | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on the available literature.

In Vitro 11β-HSD1 Inhibition Assay (Human)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.

-

Methodology:

-

Recombinant human 11β-HSD1 enzyme is incubated with its substrate, cortisone, and the cofactor NADPH.

-

BMS-823778 is added in a range of concentrations.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of cortisol produced is quantified, typically using methods like radioimmunoassay (RIA) or LC-MS/MS.

-

The percentage of inhibition at each concentration of BMS-823778 is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Pharmacodynamic (PD) Assay (DIO Mice)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bms-823778 | C18H19Cl2N3O | CID 54669979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. BMS-823778 (BMS823778) | 1140898-87-8 [amp.chemicalbook.com]

- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-823778: A Selective 11β-HSD-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-823778 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), an enzyme pivotal in the tissue-specific regulation of glucocorticoids.[1] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes and metabolic syndrome.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of BMS-823778, presenting key data in a structured format for researchers and drug development professionals.

Introduction: Targeting 11β-HSD-1

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans, primarily in the liver and adipose tissue.[2] Elevated levels of cortisol in these tissues are associated with metabolic disorders, including insulin resistance, obesity, and type 2 diabetes.[2] Therefore, inhibiting 11β-HSD-1 presents a compelling therapeutic strategy for managing these conditions. BMS-823778 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of this enzyme.[2]

Discovery and Synthesis

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog.[2] Its discovery was the result of a focused structure-activity relationship (SAR) study aimed at optimizing a 1,2,4-triazolopyridine core structure.[2] A key aspect of the optimization was to enhance potency while minimizing off-target effects. The synthesis of BMS-823778 involves a multi-step process, beginning with the reaction of 3-bromo-2-chloropyridine with hydrazine to form 3-bromo-2-hydrazinylpyridine.[2] This intermediate is then coupled with cyclopropane-1-carboxylic acid to yield an acyl hydrazide, which undergoes further reactions to form the final compound.[2]

Mechanism of Action and In Vitro Potency

BMS-823778 functions as a potent and highly selective inhibitor of human 11β-HSD-1.[2] It exhibits an in vitro IC50 of 2.3 nM against the human enzyme and demonstrates over 10,000-fold selectivity against the related enzyme 11β-HSD-2, which is crucial for preventing off-target effects.[2][4] The compound also shows a high affinity for the mouse 11β-HSD-1 enzyme with a Ki of 380 nM, compared to 0.9 nM for the human enzyme.[2]

Signaling Pathway of 11β-HSD-1 Inhibition

Caption: Inhibition of 11β-HSD-1 by BMS-823778 blocks cortisol production.

Preclinical Pharmacology

BMS-823778 has demonstrated robust pharmacodynamic effects in preclinical models.

Quantitative Preclinical Data

| Parameter | Species | Value | Reference |

| In Vitro Potency | |||

| IC50 (human 11β-HSD-1) | - | 2.3 nM | [2][4][5] |

| Selectivity (over 11β-HSD-2) | - | >10,000-fold | [2][4] |

| Ki (human 11β-HSD-1) | - | 0.9 nM | [2] |

| Ki (mouse 11β-HSD-1) | - | 380 nM | [2] |

| In Vivo Efficacy (ED50) | |||

| Acute Pharmacodynamics | Cynomolgus Monkeys | 0.6 mg/kg | [2][4] |

| Acute Pharmacodynamics | Diet-Induced Obese (DIO) Mice | 34 mg/kg | [2][4][5] |

| Ex Vivo Adipose Inhibition | DIO Mice | 5.2 mg/kg | [2][4] |

| Pharmacokinetics | |||

| Oral Bioavailability | Preclinical Species | 44% to 100% | [2][4][6] |

| Adipose-to-Plasma Ratio | Mice | 2.5 | [2] |

| Liver-to-Plasma Ratio | Mice | 3.5 | [2] |

Experimental Protocols

-

In Vitro 11β-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on 11β-HSD-1 was likely determined using a biochemical assay. This typically involves incubating the recombinant human 11β-HSD-1 enzyme with its substrate (e.g., cortisone) and a cofactor (e.g., NADPH) in the presence of varying concentrations of the inhibitor. The rate of product formation (cortisol) is then measured, often by methods like scintillation counting if a radiolabeled substrate is used, or by chromatographic techniques. The IC50 value is calculated from the dose-response curve.

-

In Vivo Pharmacodynamic Studies in DIO Mice: To assess in vivo efficacy, diet-induced obese mice were orally administered BMS-823778.[5] A challenge with dehydrocorticosterone (DHC) was initiated, and plasma samples were collected at various time points.[2] The concentration of corticosterone, the product of 11β-HSD-1 activity, was measured by immunoassay.[2][5] The ED50 was determined as the dose of BMS-823778 that produced a 50% reduction in plasma corticosterone levels.[2]

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for determining the in vivo efficacy of BMS-823778.

Pharmacokinetics and Metabolism

BMS-823778 exhibits favorable pharmacokinetic properties, including good oral bioavailability ranging from 44% to 100% in preclinical species.[2][4][6] A notable feature is its excellent partitioning into adipose tissue, with an adipose-to-plasma concentration ratio of 2.5 in mice.[2] This is particularly advantageous for an 11β-HSD-1 inhibitor targeting metabolic diseases.

The metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.[1] This has led to observations of large intersubject variability in drug exposure, which is directly correlated with the genetic polymorphism of CYP2C19.[1]

Clinical Development

BMS-823778 has been evaluated in several Phase 1 and Phase 2 clinical trials for the treatment of type 2 diabetes, hypercholesterolemia, and hypertension.[1][7]

Summary of Key Clinical Trials

| Study ID | Phase | Status | Indication |

| NCT01515202 | Phase 1 | Completed | Japanese Phase 1 Multiple Ascending Dose Study |

| NCT01111955 | Phase 2 | Completed | Type 2 Diabetes |

| NCT01112423 | Phase 2 | Completed | Hypercholesterolemia |

| NCT01602367 | Phase 2 | Terminated | Uncontrolled High Blood Pressure in Overweight and Obese Patients |

| NCT01666704 | Phase 2 | Withdrawn | Atherosclerosis |

While some Phase 2 studies were completed, others were terminated or withdrawn.[1][7][8] The development of BMS-823778 was ultimately discontinued.[1]

Safety and Tolerability

In single-dose toxicology studies, BMS-823778 was well-tolerated in mice and cynomolgus monkeys at oral doses up to 100 mg/kg, with only mild emesis observed in monkeys.[2] The compound showed no significant activity against five major human liver cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2) at concentrations up to 30 μM, indicating a low potential for drug-drug interactions.[2] Furthermore, no glutathione (GSH) conjugative adducts were detected, suggesting a low risk of reactive metabolite formation.[2] In clinical trials with healthy volunteers, BMS-823778 was found to be safe and well-tolerated after single or multiple oral doses.[1]

Conclusion

BMS-823778 is a potent and selective inhibitor of 11β-HSD-1 with a promising preclinical profile for the treatment of type 2 diabetes and metabolic syndrome. Its discovery and development highlight the potential of targeting tissue-specific cortisol metabolism. While its clinical development was discontinued, the extensive research on BMS-823778 provides valuable insights for the continued exploration of 11β-HSD-1 inhibitors as a therapeutic class. The challenges encountered, particularly the variability in drug exposure due to genetic polymorphisms, underscore the importance of pharmacogenomics in modern drug development.

References

- 1. BMS-823778 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-823778 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. trial.medpath.com [trial.medpath.com]

- 8. BMS 823778 - AdisInsight [adisinsight.springer.com]

An In-depth Technical Guide to BMS-823778 Hydrochloride: A Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned BMS-823778 as a therapeutic candidate for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key preclinical data for this compound, presented in a format tailored for researchers and drug development professionals.

Chemical Properties and Identification

This compound is a small molecule with the CAS Number 1140898-87-8.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1140898-87-8 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₉Cl₂N₃O | [1][3] |

| Molecular Weight | 364.27 g/mol | [1][3][4] |

| Appearance | White to beige powder | [4] |

| Solubility | DMSO: 5 mg/mL (clear) | [4] |

| Good intrinsic aqueous solubility: 0.50 mg/mL at pH 6.5 and 220 mg/mL at pH 1 | [5] | |

| Stability | Stable in aqueous buffers from pH 1.1 to pH 7.4 for at least 1 week at 40°C. The crystalline solid HCl salt is physically and chemically stable for at least 12 weeks under stress conditions (50°C, high-intensity light/UV). | [5] |

Mechanism of Action and Signaling Pathway

BMS-823778 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in tissues like the liver and adipose tissue are associated with metabolic dysregulation, including insulin resistance. By inhibiting 11β-HSD1, BMS-823778 reduces the local concentration of cortisol, thereby helping to ameliorate these adverse metabolic effects. The compound demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target effects related to mineralocorticoid excess.

Preclinical Pharmacology and Pharmacokinetics

Extensive preclinical studies have been conducted to evaluate the efficacy and pharmacokinetic profile of BMS-823778.

In Vitro Potency and Selectivity

BMS-823778 demonstrates potent inhibition of human 11β-HSD1 with an IC₅₀ of 2.3 nM.[6][7] The compound exhibits excellent selectivity, with over 10,000-fold greater potency for 11β-HSD1 compared to 11β-HSD2.[5][7]

| Parameter | Species | Value | Reference |

| IC₅₀ (11β-HSD1) | Human | 2.3 nM | [6][7] |

| Selectivity (vs. 11β-HSD2) | Human | >10,000-fold | [5][7] |

In Vivo Pharmacodynamics and Efficacy

In vivo studies in animal models have demonstrated the robust pharmacodynamic effects of BMS-823778. Oral administration of the compound led to a significant reduction in plasma corticosterone levels in diet-induced obese (DIO) mice.[6]

| Model | Parameter | Value | Reference |

| Diet-Induced Obese (DIO) Mice | ED₅₀ (acute pharmacodynamics) | 34 mg/kg (oral, once) | [5][6] |

| Cynomolgus Monkeys | ED₅₀ | 0.6 mg/kg | [5] |

| Ex vivo adipose DIO mouse model | ED₅₀ | 5.2 mg/kg | [5] |

Pharmacokinetic Profile

BMS-823778 exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.

| Species | Oral Bioavailability | Reference |

| Mouse | 44% | [5] |

| Cynomolgus Monkey | 100% | [5] |

Experimental Protocols

The following sections describe representative methodologies for key experiments cited in the evaluation of BMS-823778. These are based on standard industry practices; specific parameters for the cited studies may have varied.

11β-HSD1 Enzyme Inhibition Assay (In Vitro)

This assay is designed to determine the potency of a compound in inhibiting the 11β-HSD1 enzyme.

Methodology:

-

Reagents: Human recombinant 11β-HSD1, Cortisone (substrate), NADPH (cofactor), this compound, assay buffer, detection reagents.

-

Procedure:

-

A solution of this compound at various concentrations is pre-incubated with the 11β-HSD1 enzyme in an assay buffer.

-

The enzymatic reaction is initiated by the addition of cortisone and NADPH.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.

-

-

Data Analysis: The concentration of BMS-823778 that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Pharmacodynamic Assay

This assay evaluates the ability of BMS-823778 to inhibit 11β-HSD1 activity in a living organism.

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice are commonly used as they exhibit metabolic characteristics relevant to type 2 diabetes.

-

Procedure:

-

A single oral dose of this compound (ranging from 10-100 mg/kg) is administered to the DIO mice.[6]

-

After a specified time, the animals are challenged with an oral dose of dehydrocorticosterone (DHC), a substrate for 11β-HSD1.

-

Blood samples are collected at various time points post-DHC administration.

-

Plasma is isolated, and the concentration of corticosterone (the product of DHC metabolism by 11β-HSD1) is measured using an immunoassay.[6]

-

-

Data Analysis: The reduction in plasma corticosterone levels in the treated group compared to the vehicle control group is used to determine the in vivo efficacy (ED₅₀) of BMS-823778.[6]

Safety and Toxicology

Preclinical safety studies are essential to characterize the toxicological profile of a drug candidate. For BMS-823778, no significant activity was observed against five major human liver cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2), indicating a reduced potential for drug-drug interactions.[5] Additionally, glutathione (GSH) conjugative adducts were not detected in liver microsome incubations, suggesting a low risk of forming reactive metabolites.[5]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1 with a promising preclinical profile for the potential treatment of type 2 diabetes and other metabolic disorders. Its well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy have supported its advancement into clinical development. The data presented in this technical guide provide a solid foundation for further research and development efforts in the field of metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 5. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

In Vivo Efficacy of BMS-823778 in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo efficacy of BMS-823778, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), in preclinical animal models. The data presented herein is collated from key studies to facilitate a deeper understanding of its pharmacological profile and therapeutic potential, primarily in the context of metabolic diseases such as type 2 diabetes.

Quantitative Efficacy and Pharmacokinetic Data

The in vivo activity of BMS-823778 has been primarily evaluated in diet-induced obese (DIO) mice and cynomolgus monkeys. The following tables summarize the key quantitative parameters from these studies, offering a clear comparison of its potency and pharmacokinetic properties across different species and experimental setups.

Table 1: In Vitro and In Vivo Potency of BMS-823778

| Parameter | Species/System | Value | Citation |

| IC₅₀ (11β-HSD-1) | Human | 2.3 nM | [1][2] |

| Kᵢ (11β-HSD-1) | Human | 0.9 nM | [3] |

| Cynomolgus Monkey | 7 nM | [3] | |

| Mouse | 380 nM | [3] | |

| ED₅₀ (In Vivo) | Cynomolgus Monkey | 0.6 mg/kg | [1][3][4] |

| DIO Mice | 34 mg/kg | [1][2][3][4] | |

| ED₅₀ (Ex Vivo Adipose) | DIO Mice | 5.2 mg/kg | [1][3][4] |

| Selectivity | >10,000-fold over 11β-HSD-2 | [1][4] |

Table 2: Preclinical Pharmacokinetic Profile of BMS-823778

| Parameter | Species | Value | Citation |

| Oral Bioavailability | Preclinical Species | 44% to 100% | [1][3][4] |

| Volume of Distribution (Vss) | Mouse | 1.2 L/kg | [3] |

| Cynomolgus Monkey | 2.3 L/kg | [3] | |

| Plasma Protein Binding | Human | 85% | [3] |

| Animal Species Studied | 84% to 87% | [3] | |

| Adipose/Plasma Ratio | DIO Mice | ~2.5 | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo and ex vivo studies to determine the efficacy of BMS-823778.

1. In Vivo Pharmacodynamic Assessment in Mice and Cynomolgus Monkeys

-

Animal Models: Diet-induced obese (DIO) mice and cynomolgus monkeys were used to evaluate the in vivo pharmacodynamic effects of BMS-823778.[1][3]

-

Drug Administration: BMS-823778 was administered orally (p.o.) as a single dose.[2][3]

-

Challenge: Following the administration of the test compound, a challenge with dehydrocorticosterone (DHC) was initiated.[3]

-

Sample Collection: Plasma samples were collected at various time points after the DHC challenge.[3]

-

Endpoint Measurement: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC, was measured in the plasma samples using an immunoassay.[3]

-

Efficacy Determination: The inhibition of 11β-HSD-1 was quantified as the decrease in plasma corticosterone concentration. The ED₅₀ value was determined based on the dose-response relationship.[3] Drug plasma concentrations were also measured concurrently.[3]

2. Ex Vivo Adipose Tissue Assessment in DIO Mice

-

Animal Model: Male diet-induced obese (DIO) mice were utilized for this ex vivo model to assess drug activity specifically in a key target tissue.[3]

-

Drug Administration: Various doses of BMS-823778 were administered to the mice via oral gavage.[3]

-

Tissue Harvesting: Three hours post-administration, the animals were sacrificed, and adipose tissue was harvested.[3]

-

Ex Vivo Incubation: The harvested adipose tissue was incubated with exogenous dehydrocorticosterone (DHC).[3]

-

Endpoint Measurement: The conversion of DHC to corticosterone within the adipose tissue was evaluated.[3]

-

Efficacy Determination: The ED₅₀ value for the inhibition of 11β-HSD-1 in the ex vivo adipose model was then determined.[3] This ex vivo value was found to be approximately 6.5-fold more potent than the in vivo pharmacodynamic model, which is consistent with the preferential distribution of BMS-823778 to adipose tissue.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of BMS-823778 and the workflow of the key in vivo experiments.

Caption: Signaling pathway illustrating the inhibition of 11β-HSD-1 by BMS-823778.

Caption: Workflow for the in vivo pharmacodynamic assessment of BMS-823778.

Caption: Workflow for the ex vivo adipose tissue assessment of BMS-823778.

References

- 1. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Role of BMS-823778 Hydrochloride in Metabolic Syndrome: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, poses a significant global health challenge. A key therapeutic target in this area is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular regeneration of active cortisol. BMS-823778 hydrochloride has emerged as a potent and highly selective inhibitor of 11β-HSD1, showing promise in preclinical and early clinical development for the treatment of type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor developed by Bristol-Myers Squibb, designed to selectively target 11β-HSD1.[1] This enzyme is predominantly expressed in key metabolic tissues, including the liver and adipose tissue, where it converts inactive cortisone to active cortisol.[1] Elevated intracellular cortisol levels are known to contribute to the pathophysiology of metabolic syndrome by promoting gluconeogenesis, increasing insulin resistance, and favoring visceral fat accumulation.[2][3]

By inhibiting 11β-HSD1, BMS-823778 reduces local cortisol concentrations in target tissues without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the potent and selective inhibition of the 11β-HSD1 enzyme. This action sets off a cascade of downstream effects that favorably impact glucose and lipid metabolism.

Impact on Insulin Signaling

Inhibition of 11β-HSD1 by BMS-823778 is proposed to enhance insulin sensitivity through the modulation of key signaling pathways. Elevated intracellular cortisol levels are associated with the activation of c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade. By reducing intracellular cortisol, BMS-823778 is expected to decrease JNK activation, thereby improving insulin signaling and glucose uptake in peripheral tissues.

Influence on Lipid Metabolism

The inhibition of 11β-HSD1 also plays a crucial role in regulating lipid metabolism. By reducing intracellular cortisol, BMS-823778 is thought to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of energy homeostasis, and its activation can lead to a decrease in lipogenesis and an increase in fatty acid oxidation, thereby improving the lipid profile.

Preclinical Evaluation

BMS-823778 has undergone evaluation in various preclinical models of metabolic syndrome, demonstrating its potential as a therapeutic agent.

In Vitro Potency and Selectivity

BMS-823778 is a highly potent inhibitor of human 11β-HSD1 with an IC50 of 2.3 nM.[2] Importantly, it exhibits over 10,000-fold selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is critical for avoiding adverse effects related to mineralocorticoid excess.[2]

| Parameter | Value | Reference |

| Human 11β-HSD1 IC50 | 2.3 nM | [2] |

| Selectivity over 11β-HSD2 | >10,000-fold | [2] |

In Vivo Efficacy in Animal Models

Studies in diet-induced obese (DIO) mice have shown that BMS-823778 has robust pharmacodynamic effects.[2]

| Animal Model | Parameter | Value | Reference |

| Diet-Induced Obese (DIO) Mice | ED50 (in vivo) | 34 mg/kg | [2] |

| Diet-Induced Obese (DIO) Mice | ED50 (ex vivo adipose) | 5.2 mg/kg | [2] |

| Cynomolgus Monkeys | ED50 (in vivo) | 0.6 mg/kg | [2] |

Note: While specific quantitative data on the effects on metabolic parameters such as blood glucose and lipid levels in these studies are not publicly available, the ED50 values indicate a significant in vivo effect of the compound.

Experimental Protocols (General Overview)

While detailed, step-by-step protocols for studies specifically using BMS-823778 are not publicly available, the general methodologies for the animal models used are well-established.

Diet-Induced Obese (DIO) Mouse Model:

-

Animal Strain: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Drug Administration: BMS-823778 is administered orally, likely via gavage, at varying doses.

-

Outcome Measures: Key parameters measured include body weight, food intake, fasting blood glucose, insulin levels, and lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C). Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are also commonly performed to assess glucose homeostasis and insulin sensitivity.

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that BMS-823778 was safe and well-tolerated after single and multiple oral doses.[4] These studies also established a pharmacokinetic profile suitable for once-daily dosing.

Phase 2 Studies

Two key Phase 2 studies were initiated to evaluate the efficacy of BMS-823778 in patient populations with metabolic disorders.

-

NCT01111955: Safety Study of BMS-823778 in Subjects With Type 2 Diabetes: The primary objective of this study was to assess the effect of BMS-823778 on fasting plasma glucose (FPG).[5]

-

NCT01112423: Safety Study of BMS-823778 in Subjects With Hypercholesterolemia: This study aimed to evaluate the effect of BMS-823778 on low-density lipoprotein cholesterol (LDL-C).

Note: While these studies have been completed, the detailed quantitative results have not been made publicly available in peer-reviewed literature or on clinical trial registries as of the time of this writing.

Summary and Future Directions

This compound is a potent and selective inhibitor of 11β-HSD1 that has shown promise in preclinical models of metabolic syndrome. Its mechanism of action, centered on the reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to addressing the underlying pathophysiology of insulin resistance and dyslipidemia.

While early clinical development indicated a favorable safety profile, the public dissemination of comprehensive Phase 2 efficacy data remains pending. The future development of BMS-823778 and other 11β-HSD1 inhibitors will depend on demonstrating clear clinical benefits in larger patient populations. Further research is also warranted to fully elucidate the long-term effects of selective 11β-HSD1 inhibition on cardiovascular outcomes and other complications associated with metabolic syndrome.

References

- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BMS-823778 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental protocols for BMS-823778 hydrochloride, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[1][2][3][4][5] The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide comprehensive experimental methodologies.

Mechanism of Action

BMS-823778 acts as a selective inhibitor of the 11β-HSD-1 enzyme.[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, in humans. In rodents, the equivalent conversion is from dehydrocorticosterone (DHC) to corticosterone.[1] By inhibiting 11β-HSD-1, BMS-823778 reduces the levels of active glucocorticoids in target tissues, such as adipose tissue, which is a key therapeutic target for type 2 diabetes and metabolic syndrome.[1][4]

Caption: Signaling pathway of 11β-HSD-1 and the inhibitory action of BMS-823778.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of BMS-823778 observed in preclinical in vivo and ex vivo studies.

Table 1: Pharmacodynamic Efficacy of BMS-823778

| Species/Model | Parameter | Value | Reference |

| Cynomolgus Monkey | In Vivo ED₅₀ | 0.6 mg/kg | [1][2][3] |

| Diet-Induced Obese (DIO) Mice | In Vivo ED₅₀ | 34 mg/kg | [1][2][3][5] |

| DIO Mice | Ex Vivo Adipose Tissue ED₅₀ | 5.2 mg/kg | [1][2][3][4] |

Table 2: Pharmacokinetic Properties of BMS-823778

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability | 44% | [1] |

| Clearance | 2.3 mL/min/kg | [1] | |

| Volume of Distribution (Vss) | 1.2 L/kg | [1] | |

| Cynomolgus Monkey | Oral Bioavailability | ~100% | [1] |

| Clearance | 1.2 mL/min/kg | [1] | |

| Volume of Distribution (Vss) | 2.3 L/kg | [1] |

Table 3: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| Human 11β-HSD-1 IC₅₀ | 2.3 nM | [1][2][3] |

| Selectivity over 11β-HSD-2 | >10,000-fold | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key in vivo and ex vivo experiments are provided below.

In Vivo Pharmacodynamic (PD) Assessment in Mice and Cynomolgus Monkeys

This protocol was designed to evaluate the in vivo efficacy of BMS-823778 by measuring the inhibition of 11β-HSD-1 activity.[1]

Objective: To determine the in vivo ED₅₀ of BMS-823778.

Animal Models:

-

Diet-Induced Obese (DIO) Mice

-

Cynomolgus Monkeys

Procedure:

-

Compound Administration: Administer BMS-823778 orally to the animals.[1] A range of doses should be used to determine a dose-response relationship.

-

Substrate Challenge: At a specified time point post-compound administration, initiate a challenge with dehydrocorticosterone (DHC).[1]

-

Sample Collection: Collect plasma samples at various time points after the DHC challenge.[1]

-

Bioanalysis:

-

Data Analysis: The inhibition of 11β-HSD-1 is determined by the decrease in plasma corticosterone levels. The ED₅₀ value is calculated from the dose-response curve.[1]

References

- 1. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate BMS-823778 as an Inhibitor of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BMS-823778 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based 11β-HSD1 Inhibition Assay Using BMS-823778

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic syndrome and type 2 diabetes.[1] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2] Inhibition of 11β-HSD1 is a key strategy for mitigating the downstream effects of excess cortisol. BMS-823778 is a potent and highly selective inhibitor of human 11β-HSD1.[3][4] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of BMS-823778 and other potential 11β-HSD1 inhibitors.

Principle of the Assay

This cell-based assay quantifies the inhibitory effect of a test compound on 11β-HSD1 activity within intact cells. A cell line endogenously expressing or engineered to overexpress 11β-HSD1 is utilized. These cells are incubated with cortisone, the substrate for 11β-HSD1. In the absence of an inhibitor, the cellular 11β-HSD1 converts cortisone to cortisol. The amount of cortisol produced is then measured using a sensitive detection method. When an inhibitor like BMS-823778 is present, the enzymatic conversion is blocked, resulting in a dose-dependent decrease in cortisol levels. The concentration of the inhibitor required to reduce cortisol production by 50% (IC50) is then calculated to determine its potency.

Quantitative Data for BMS-823778

The following table summarizes the reported inhibitory activity of BMS-823778 against 11β-HSD1.

| Parameter | Species | Value | Notes |

| IC50 | Human | 2.3 nM | In vitro enzyme activity assay.[3][4] |

| Ki | Human | 0.9 nM | Full enzyme kinetic analysis of the microsomal form.[4] |

| ED50 | DIO Mice | 34 mg/kg | In vivo pharmacodynamic effects.[3][4] |

| ED50 | Cynomolgus Monkeys | 0.6 mg/kg | In vivo pharmacodynamic effects.[3][4] |

| ED50 | ex vivo adipose DIO mouse model | 5.2 mg/kg | Excellent inhibition in an ex vivo model.[3][4] |

Signaling Pathway and Inhibition by BMS-823778

Caption: Signaling pathway of 11β-HSD1 and its inhibition by BMS-823778.

Experimental Workflow

Caption: Experimental workflow for the cell-based 11β-HSD1 inhibition assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human 11β-HSD1 or another suitable cell line (e.g., C2C12 myotubes, which endogenously express 11β-HSD1).[5]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if using a stably transfected cell line.

-

Assay Medium: Serum-free DMEM.

-

Test Compound: BMS-823778.

-

Positive Control: A known 11β-HSD1 inhibitor (e.g., Carbenoxolone).

-

Substrate: Cortisone.

-

Detection Kit: Cortisol ELISA kit or HTRF® Cortisol Assay Kit.

-

Other: 96-well cell culture plates, multichannel pipettes, CO2 incubator, plate reader.

Cell Culture and Seeding

-

Culture the 11β-HSD1 expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Resuspend the cells in a fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Treatment

-

Prepare a stock solution of BMS-823778 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the BMS-823778 stock solution in serum-free DMEM to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 10 µM). Also, prepare dilutions for the positive control.

-

After the 24-hour incubation, gently aspirate the culture medium from the 96-well plate.

-

Wash the cells once with 100 µL of sterile Phosphate-Buffered Saline (PBS).

-

Add 90 µL of the serially diluted compound or control solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in serum-free DMEM).

-

Pre-incubate the plate for 30-60 minutes at 37°C and 5% CO2.

Enzyme Reaction and Detection

-

Prepare a working solution of cortisone in serum-free DMEM. A final concentration of 100-200 nM in the well is recommended.[6][7]

-

Add 10 µL of the cortisone working solution to each well to initiate the enzymatic reaction.